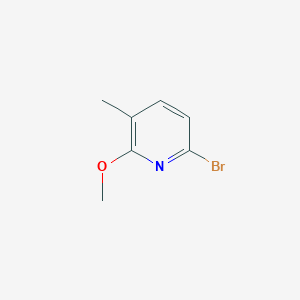

6-Bromo-2-methoxy-3-methylpyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are highly valued intermediates in organic chemistry. nih.gov The presence of a halogen atom, such as bromine, on the pyridine ring provides a site for a wide array of chemical transformations. These include cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions, which are fundamental for the synthesis of pharmaceuticals, agrochemicals, and novel materials. nih.govyufengchemicals.com The regioselective introduction of a halogen atom allows chemists to precisely control the assembly of complex molecules. nih.gov The reactivity of the carbon-halogen bond can be fine-tuned by the electronic nature of other substituents on the ring, making these compounds versatile tools for synthetic chemists. nih.gov

Overview of Pyridine Core Structures in Chemical and Biological Contexts

The pyridine ring is a six-membered heterocycle containing one nitrogen atom, structurally analogous to benzene. wikipedia.orgchempanda.com This nitrogen atom imparts distinct properties to the molecule, including basicity and the ability to act as a ligand in coordination chemistry. wikipedia.orgyoutube.com Pyridine and its derivatives are found in numerous naturally occurring compounds and are integral to a vast number of pharmaceuticals and agrochemicals. wikipedia.orgacs.orgbyjus.com The pyridine motif can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. nih.gov

Scope of Academic Inquiry into 6-Bromo-2-methoxy-3-methylpyridine

Academic research into this compound focuses on its synthesis, characterization, and exploration of its reactivity in various chemical transformations. Scientists are interested in understanding how the interplay of the bromo, methoxy (B1213986), and methyl substituents on the pyridine ring dictates its chemical properties and potential for creating new molecules. The compound serves as a model system for studying reaction mechanisms and for developing new synthetic methodologies.

Chemical and Physical Properties of this compound

The specific arrangement of the bromo, methoxy, and methyl groups on the pyridine ring of this compound gives rise to its unique set of physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 126717-59-7 |

| Appearance | Liquid |

| Density | 1.468 g/mL at 25 °C |

| Refractive Index | n20/D 1.548 |

| SMILES String | COc1ccc(Br)c(C)n1 |

| InChI Key | VWNXCCTWVAQAPL-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. Data sourced from sigmaaldrich.comnih.gov.

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-2-methoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIYZHAOXCBMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 2 Methoxy 3 Methylpyridine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-bromo-2-methoxy-3-methylpyridine logically deconstructs the molecule to identify feasible synthetic pathways from simpler, more readily available starting materials. The most apparent initial disconnection is the carbon-bromine (C-Br) bond. This step identifies 2-methoxy-3-methylpyridine (B1590087) as the direct precursor, focusing the primary synthetic challenge on achieving regioselective bromination at the 6-position.

Further disconnection of the methoxy (B1213986) group's carbon-oxygen (C-O) bond in the precursor, 2-methoxy-3-methylpyridine, leads to a pivotal intermediate: 2-hydroxy-3-methylpyridine. This intermediate exists in tautomeric equilibrium with 3-methylpyridin-2(1H)-one. This is a highly strategic disconnection, as the transformation of a hydroxyl group into a methoxy group is a standard and high-yielding chemical conversion.

The final level of analysis would involve the deconstruction of the pyridine (B92270) ring itself. However, for a trisubstituted pyridine of this nature, building the ring from acyclic precursors (a de novo synthesis) is often more complex and less efficient than functionalizing a pre-existing, commercially available pyridine derivative. Therefore, the most practical synthetic strategy involves the initial synthesis or acquisition of a suitable 3-methylpyridine (B133936) precursor, followed by functionalization to install the methoxy group, and culminating in a controlled, regioselective bromination to yield the final product. The success of this approach hinges on controlling the position of the bromine atom, as the electron-donating effects of the methoxy and methyl groups activate the ring for electrophilic substitution.

Precursor Pyridine Synthesis and Functionalization

Synthesis from Hydroxypyridine Intermediates

A highly effective and common route begins with 2-hydroxy-3-methylpyridine. The critical step in this pathway is the O-methylation of the hydroxyl group. This reaction is typically performed using a methylating agent like iodomethane (B122720) or dimethyl sulfate. chemicalbook.com To facilitate the reaction, a base such as potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group, forming the more nucleophilic pyridin-2-olate anion, which then readily attacks the methylating agent. chemicalbook.com The choice of solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), can influence reaction times and yields. chemicalbook.com This method is often preferred due to the commercial availability of the hydroxypyridine starting material.

Derivatization of Aminopyridines

An alternative, albeit more circuitous, route starts with 2-amino-3-methylpyridine. This pathway requires the conversion of the amino group into a hydroxyl group, which is then methylated. The transformation of the amine is achieved through a diazotization reaction, where the aminopyridine is treated with sodium nitrite (B80452) in an acidic aqueous solution (e.g., using sulfuric acid) at low temperatures to form an unstable diazonium salt. orgsyn.org This salt is then hydrolyzed by heating the solution, which liberates nitrogen gas and produces the desired 2-hydroxy-3-methylpyridine. orgsyn.org Following this conversion, the resulting hydroxypyridine can be methylated as described previously to yield 2-methoxy-3-methylpyridine. This multi-step approach serves as a valuable alternative when the corresponding hydroxypyridine is less accessible.

Regioselective Bromination Techniques

The final step in the synthesis is the regioselective bromination of 2-methoxy-3-methylpyridine to install the bromine atom specifically at the C-6 position. The inherent directing effects of the substituents—both the C2-methoxy and C3-methyl groups are ortho, para-directing—make the C4 and C6 positions the most likely sites for electrophilic attack. The challenge lies in selectively targeting the C6 position over the C4 position.

Directed Halogenation Strategies

Achieving high regioselectivity for the 6-position often relies on exploiting the steric environment of the pyridine ring. The methyl group at C-3 provides significant steric hindrance around the adjacent C-4 position. Therefore, using a sterically demanding brominating agent can favor attack at the less hindered C-6 position. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, often used in a solvent like carbon tetrachloride or acetonitrile, sometimes with a catalytic amount of acid or a radical initiator.

Another advanced strategy is directed ortho-metalation (DoM). This involves using a strong base, such as an organolithium reagent, to deprotonate a position ortho (adjacent) to a directing group. For 2-methoxypyridine, the methoxy group directs metalation to the C-6 position. acs.org The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom with high precision.

Influence of Protecting Groups on Selectivity

In cases where direct bromination yields poor selectivity, protecting groups can be employed as a powerful tool. A protecting group can be temporarily installed at the more reactive C-4 position to block it from reacting, thereby forcing bromination to occur at the desired C-6 position. While not typically required for this specific molecule due to the inherent steric hindrance, a bulky silyl (B83357) group, for example, could theoretically be used. After the successful bromination at C-6, the protecting group would be removed under specific conditions (e.g., using a fluoride (B91410) source for a silyl group) to yield the final product. This strategy adds steps to the synthesis but provides an exceptional level of control over the regiochemical outcome.

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

A key transformation in the synthesis of this compound is the introduction of the methoxy group onto the pyridine ring. Nucleophilic aromatic substitution (SNAr) is a primary method for achieving this functionalization.

The SNAr reaction for introducing a methoxy group typically involves the use of a methoxide (B1231860) source, most commonly sodium methoxide (NaOMe), to displace a suitable leaving group, such as a halide, from the pyridine ring. prepchem.comyoutube.com For instance, in a related synthesis, 2,6-dibromo-3-aminopyridine is treated with sodium methoxide to selectively replace one of the bromine atoms, yielding 6-bromo-2-methoxy-3-aminopyridine. nih.gov Similarly, a solution of 2-(2-dimethylaminoethylamino)-6-chloropyridine heated with sodium methoxide in dimethylformamide (DMF) results in the substitution of the chlorine atom to form the corresponding 6-methoxy pyridine derivative. prepchem.com These reactions demonstrate the efficacy of methoxide reagents in forming C-O bonds on the pyridine core under relatively straightforward conditions. prepchem.comnih.gov

The general reaction is as follows: Py-X + NaOMe → Py-OMe + NaX (where X = Cl, Br)

A typical procedure involves heating the halogenated pyridine precursor with a slight excess of sodium methoxide in a suitable solvent like methanol (B129727) or DMF. prepchem.comprepchem.com

The pyridine ring's electronic nature dictates the position of nucleophilic attack. Nucleophilic aromatic substitution on pyridines occurs preferentially at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comechemi.com This regioselectivity is a direct consequence of the stability of the anionic intermediate, known as the Meisenheimer complex, that is formed during the reaction. imperial.ac.uk

When a nucleophile, such as a methoxide ion, attacks the C-2 or C-4 position, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This creates a particularly stable resonance contributor that significantly lowers the activation energy for the reaction at these positions. stackexchange.comvaia.com Conversely, if the attack occurs at the C-3 position, the negative charge is distributed only among the carbon atoms of the ring, and no such stabilization by the nitrogen atom is possible. stackexchange.comechemi.com Therefore, the intermediate formed from C-3 attack is less stable, making this pathway energetically unfavorable. stackexchange.com This inherent electronic preference ensures high regioselectivity in the introduction of the methoxy group at the C-2 (or C-6) position when a suitable leaving group is present.

| Position of Attack | Intermediate Stability | Reason for Stability/Instability | Outcome |

|---|---|---|---|

| C-2 / C-4 | High | The negative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comechemi.com | Favored Reaction |

| C-3 | Low | The negative charge is only delocalized on carbon atoms; no resonance stabilization from nitrogen. stackexchange.com | Disfavored Reaction |

Multi-Step Convergent and Linear Synthetic Pathways

The construction of a molecule like this compound can be approached using either a linear or a convergent synthetic strategy. pediaa.com

For this compound, a linear approach might involve starting with a pre-functionalized pyridine and sequentially adding the methyl, methoxy, and bromo groups. A convergent approach, however, might involve preparing a brominated methoxy-fragment and a separate methyl-containing fragment, followed by a final coupling reaction.

| Synthetic Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction in a single sequence (A → B → C → D). fiveable.me | Conceptually straightforward. | Overall yield drops significantly with each step. wikipedia.org |

| Convergent Synthesis | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; then B + D → E). fiveable.me | Higher overall yield for complex targets, allows for parallel synthesis. pediaa.comfiveable.me | Requires careful planning of fragment coupling. |

Catalytic Approaches and Reaction Optimization

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of functionalized pyridines.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom in this compound makes it an excellent substrate for such transformations. The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is a practical and widely used method for creating biaryl compounds from an organic halide and an organoboron reagent. mdpi.commdpi.com

The general catalytic cycle for these reactions involves three key steps: nih.govmdpi.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments are joined, forming the final product and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of a wide variety of aryl or alkyl groups at the 6-position of the pyridine ring, demonstrating the utility of this compound as a synthetic building block. Other important metal-catalyzed reactions applicable to this substrate include the Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Palladium (Pd) | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Palladium (Pd) & Copper (Cu) | C-C (Aryl-Alkynyl) |

| Heck | Alkene (e.g., CH₂=CHR) | Palladium (Pd) | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Palladium (Pd) | C-N (Aryl-Amine) |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. biosynce.com In pyridine synthesis, these principles can be applied in several ways:

Catalysis: Using catalysts, as described above, is a cornerstone of green chemistry because it reduces the need for stoichiometric reagents, thereby minimizing waste. biosynce.com Metal-catalyzed reactions often proceed with high atom economy under mild conditions. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times (from hours to minutes), increase yields, and lead to purer products, thus simplifying workup procedures. nih.govacs.org

Solvent Choice: A key aspect of green chemistry is the use of environmentally benign solvents. biosynce.com Pyridine itself can sometimes act as both a solvent and a catalyst. biosynce.com Research into solvent-free reaction conditions or the use of safer solvents like water or ethanol (B145695) is an active area of development in pyridine chemistry. rsc.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Atom-economical reactions, such as certain C-H functionalization reactions, are increasingly being developed for pyridine synthesis. rsc.org

By incorporating these principles, the synthesis of this compound and other valuable derivatives can be made more efficient, cost-effective, and environmentally responsible.

Process Development and Scalability Considerations for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a scalable process for research applications necessitates a thorough evaluation of various factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, several key aspects must be considered during process development to enable the consistent production of multi-gram or even kilogram quantities required for extensive research campaigns.

A critical starting point for process development is the selection of a robust and scalable synthetic route. One potential pathway involves the nucleophilic aromatic substitution of a di-substituted pyridine. For instance, a route analogous to the synthesis of similar methoxypyridines could start from 2,6-dibromo-3-aminopyridine. The substitution of one bromine atom with a methoxy group using sodium methoxide is a key transformation. nih.gov The scalability of this step requires careful control of reaction temperature and stoichiometry to minimize the formation of byproducts, such as the di-methoxy or unreacted starting material.

Another important consideration is the choice of reagents and solvents. For industrial-scale production, preference is given to reagents that are cost-effective, readily available, and exhibit favorable safety profiles. For example, while various brominating agents exist, the selection for a larger scale process would favor those that are easier to handle and offer high regioselectivity to avoid the formation of isomeric impurities that can be challenging to separate. The use of solvents must also be evaluated for their scalability, considering factors such as boiling point, recovery, and environmental impact.

The optimization of reaction conditions is paramount for a scalable process. This includes a detailed study of parameters such as reaction temperature, concentration, and catalyst loading. For instance, in a potential esterification step to create a related pyridine carboxylate, the molar ratio of the acid to the alcohol and the concentration of the acid catalyst are critical parameters that would need to be optimized to maximize yield and minimize reaction time. google.com Design of Experiments (DoE) can be a valuable tool in systematically exploring the reaction space to identify optimal conditions.

Work-up and purification procedures are often significant bottlenecks in scaling up a synthesis. Laboratory-scale purifications, such as column chromatography, are often not practical for large quantities. Therefore, process development should focus on developing scalable purification methods like crystallization or distillation. The choice of solvent for crystallization is crucial and requires screening to find a system that provides good recovery and high purity of the final product.

Detailed Research Findings

Research into the synthesis of related pyridine derivatives provides insights into potential scalable methodologies. For example, a method for preparing 5-bromo-2-methylpyridine (B113479) involves a multi-step sequence including a condensation reaction, hydrogenation, and a Sandmeyer-type reaction. google.com While effective on a lab scale, each of these steps presents unique scalability challenges. The hydrogenation step, for instance, requires careful management of the catalyst, hydrogen pressure, and heat transfer on a larger scale.

Furthermore, the preparation of 6-bromo-2-pyridyl methyl formate (B1220265) highlights a scalable esterification process using p-toluenesulfonic acid as a catalyst with anhydrous methanol. google.com The process involves refluxing the reactants, followed by cooling, rotary evaporation, and recrystallization. This indicates that traditional chemical engineering principles can be applied to scale up the synthesis of such pyridine derivatives.

The table below summarizes key considerations for the process development and scalability of this compound synthesis for research applications.

| Process Parameter | Considerations for Scalability | Potential Challenges |

| Starting Material Selection | Availability, cost, and purity of precursors like substituted bromopyridines. | Sourcing of specialized starting materials may be difficult and costly. |

| Reaction Stoichiometry | Precise control to maximize yield and minimize byproduct formation. | Maintaining exact molar ratios in large reactors can be challenging. |

| Solvent Choice | Use of recoverable, low-toxicity solvents with appropriate boiling points for heat management. | Solvents that work well on a small scale may not be suitable for large-scale production due to safety or cost. |

| Temperature Control | Efficient heat transfer to maintain optimal reaction temperature and prevent runaway reactions. | Exothermic or endothermic reactions can be difficult to control in large vessels. |

| Purification Method | Development of non-chromatographic methods like crystallization or distillation. | Achieving high purity without chromatography can be difficult, requiring extensive development of crystallization conditions. |

| Process Safety | Hazard analysis of all reagents, intermediates, and reaction conditions. | Handling of corrosive or toxic reagents like bromine or strong acids at a large scale requires specialized equipment and protocols. |

Chemical Reactivity and Transformation Studies of 6 Bromo 2 Methoxy 3 Methylpyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating 2-methoxy and 3-methyl groups increases the electron density of the ring, making it more susceptible to certain reactions compared to unsubstituted pyridine. Conversely, the bromine at the 6-position withdraws electron density.

Electrophilic Aromatic Substitution Patterns

Detailed studies specifically documenting the electrophilic aromatic substitution patterns on 6-Bromo-2-methoxy-3-methylpyridine are not extensively reported in the available literature. However, the directing effects of the existing substituents can be predicted. The 2-methoxy and 3-methyl groups are ortho-, para-directing activators. Given their positions, they would direct incoming electrophiles to the C-4 and C-5 positions. The methoxy (B1213986) group at the C-2 position is a particularly strong activating group. The bromine at C-6 is a deactivating group but also directs ortho- and para-. The combined effects suggest that electrophilic substitution, if it occurs, would likely favor the C-5 position, which is para to the activating methoxy group and ortho to the activating methyl group.

Nucleophilic Attack and Ring Opening Reactions

The pyridine ring is generally susceptible to nucleophilic attack due to its electron-deficient nature. However, the presence of electron-donating groups like methoxy and methyl at the C-2 and C-3 positions, respectively, would decrease the ring's electrophilicity, making it less reactive towards nucleophilic attack compared to unsubstituted or halogenated pyridines. Specific studies detailing nucleophilic attack and subsequent ring-opening reactions for this compound are not widely available in the scientific literature.

Transformations Involving the Bromine Moiety

The bromine atom at the C-6 position is the most reactive site for many transformations, particularly for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring can be displaced by various nucleophiles. This type of reaction is a common strategy for introducing new functional groups at this position. The reactivity of the C-Br bond is enhanced by the adjacent ring nitrogen atom.

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C-Br bond readily undergoes oxidative addition to a Palladium(0) complex, initiating the catalytic cycle. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids or their esters to synthesize more complex biaryl structures. These reactions typically proceed in high yields and are tolerant of a wide range of functional groups. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the bromo-pyridine to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. organic-chemistry.orgacs.org

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions involving bromo-pyridines, illustrating typical reaction conditions. While not all examples use this compound specifically, they demonstrate the general applicability of these conditions to similar substrates.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions for Bromo-pyridines

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 50 (for tri-substituted) beilstein-journals.org |

| Dihalogenated Pyridine | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Methanol (B129727) | 88 acs.org |

Other Cross-Coupling Variants (e.g., Buchwald-Hartwig, Negishi)

The bromine atom at the C6 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. While specific studies on this exact substrate are not extensively detailed in the literature, its reactivity can be inferred from established principles for similarly substituted bromopyridines.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing bromo substituent, makes the C6 position susceptible to this transformation. The reaction would involve treating this compound with an amine in the presence of a palladium catalyst and a suitable base. The choice of phosphine (B1218219) ligand is critical to the success of the coupling, with bulky, electron-rich ligands often providing the best results. The reaction facilitates the introduction of a wide range of primary and secondary amines at the C6 position, leading to the corresponding 6-amino-2-methoxy-3-methylpyridine derivatives.

Negishi Coupling: The Negishi coupling is a highly effective method for forming C-C bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and broad scope. organic-chemistry.orgorgsyn.orgorgsyn.org this compound can be coupled with various organozinc reagents (R-ZnX) to introduce alkyl, alkenyl, or aryl groups at the C6 position. The reaction typically proceeds under mild conditions with high yields. orgsyn.org Palladium catalysts, such as Pd(PPh₃)₄, are generally preferred for their higher yields and functional group compatibility compared to nickel catalysts. wikipedia.org The versatility of the Negishi coupling makes it a valuable tool for elaborating the pyridine core. d-nb.info

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Buchwald-Hartwig | R¹R²NH (Amine) | Pd(dba)₂ / Buchwald Ligand | 6-(N-R¹,R²)-2-methoxy-3-methylpyridine |

| Negishi | R-ZnX (Organozinc) | Pd(PPh₃)₄ | 6-R-2-methoxy-3-methylpyridine |

Modifications of the Methoxy Group

The 2-methoxy group is a key feature of the molecule, influencing the electronic properties of the pyridine ring. It can also be a site for further chemical modification.

The cleavage of the methyl ether to reveal the corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) is a common and important transformation. This reaction can be achieved using various reagents, typically under harsh conditions. researchgate.netchem-station.com

Boron Tribromide (BBr₃): BBr₃ is a powerful and frequently used reagent for the demethylation of aryl methyl ethers. orgsyn.orgcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures, which are then gradually raised. chem-station.comorgsyn.org BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the nucleophilic attack by the bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is another classic reagent for cleaving ethers. commonorganicchemistry.com This method generally requires high temperatures (reflux) to proceed effectively. chem-station.comreddit.com The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. chem-station.com

Thiolates: Strong nucleophiles like sodium or potassium salts of thiols (e.g., ethanethiolate) can also effect O-demethylation. These reactions are typically carried out in polar aprotic solvents such as DMF at elevated temperatures. commonorganicchemistry.com

Table 2: Common Reagents for O-Demethylation

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | DCM, -78°C to RT | Lewis Acid-Mediated Cleavage |

| Hydrobromic Acid (HBr) | 48% aq. HBr, Reflux | Brønsted Acid-Mediated Cleavage |

| Thiolates (e.g., EtSNa) | DMF, High Temperature | Nucleophilic Demethylation |

Once the methoxy group is cleaved to the corresponding pyridone, the resulting 6-bromo-3-methyl-2(1H)-pyridone opens up new avenues for functionalization. The 2-pyridone tautomer is a privileged structure in many bioactive molecules. rsc.org The nitrogen atom of the pyridone can undergo N-alkylation or N-arylation, while the oxygen can participate in O-arylation, although N-arylation is often favored. acs.orgacs.org Copper-catalyzed conditions have been developed for both N- and O-arylation of hydroxypyridines. acs.org The presence of other functional groups on the ring allows for diverse and complex molecular architectures to be built from this intermediate. nih.govlu.se

Reactivity at the Methyl Substituent

The methyl group at the C3 position is not merely a passive substituent; its benzylic-like protons can be abstracted by a strong base to generate a nucleophilic carbanion. This allows for a variety of side-chain functionalization reactions. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring.

The process typically involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium diisopropylamide (KDA) in an aprotic solvent such as THF at low temperatures. The resulting anion can then be quenched with a range of electrophiles to introduce new functional groups onto the methyl carbon. This strategy provides a powerful tool for elaborating the pyridine scaffold. nih.gov

Table 3: Examples of Side-Chain Functionalization

| Base | Electrophile | Functional Group Introduced | Product Type |

| LDA | Alkyl Halide (R-X) | Alkyl | 6-Bromo-2-methoxy-3-ethyl(or longer)pyridine |

| LDA | Aldehyde (RCHO) | Hydroxyalkyl | 1-(6-Bromo-2-methoxypyridin-3-yl)alkan-2-ol |

| LDA | Carbon Dioxide (CO₂) | Carboxylic Acid | (6-Bromo-2-methoxypyridin-3-yl)acetic acid |

| LDA | Disulfide (RSSR) | Thioalkyl | 6-Bromo-2-methoxy-3-((alkylthio)methyl)pyridine |

Stereochemical Aspects and Regiochemical Control in Reactions

The reactivity and selectivity of reactions involving this compound are governed by the interplay of the electronic and steric properties of its three substituents. nih.gov

Regiochemical Control: The positions on the pyridine ring are not equivalent, and the existing substituents direct incoming reagents to specific sites. nih.gov

Electronic Effects: The methoxy group at C2 is a strong electron-donating group (by resonance), which activates the ortho (C3) and para (C5) positions towards electrophilic attack. Conversely, the pyridine nitrogen and the bromo group at C6 are electron-withdrawing, deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution, particularly at the C6 position.

Steric Effects: The methyl group at C3 and the methoxy group at C2 can sterically hinder attack at these positions and the adjacent C4 position, influencing the regioselectivity of incoming reagents. researchgate.net For instance, in cross-coupling reactions at the C6-bromo position, bulky ligands on the metal catalyst can interact with the substituent at the C5 position (hydrogen in this case) or the pyridine nitrogen.

In reactions like lithiation followed by electrophilic quench, the directing effect of the methoxy group and the inherent reactivity of the different C-H bonds would need to be considered to predict the outcome. The combination of these directing effects allows for highly regioselective functionalization of the pyridine core. nih.govsorbonne-universite.frorganic-chemistry.org

Stereochemical Aspects: Stereoselectivity becomes a key consideration when new chiral centers are formed during a reaction. khanacademy.org For example, in the side-chain functionalization of the methyl group, if a prochiral electrophile (like an aldehyde) is used, a new stereocenter is created, leading to a racemic or diastereomeric mixture of products. Achieving stereocontrol in such reactions would require the use of chiral auxiliaries, reagents, or catalysts. Similarly, if the substituent introduced via cross-coupling contains a stereocenter, the reaction conditions could potentially influence the stereochemical outcome.

Synthesis of Advanced Derivatives and Analogs

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules. Its bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful techniques for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions allow for the introduction of a wide range of substituents, leading to the creation of diverse libraries of advanced derivatives and analogs.

The primary methods employed for the derivatization of this compound include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are favored for their high functional group tolerance and efficiency. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and their analogs. researchgate.net This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the case of this compound, the bromo-substituent readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. wikipedia.org Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the desired coupled product. wikipedia.org

This methodology has been successfully applied to synthesize a variety of derivatives by coupling this compound with different aryl- and heteroarylboronic acids. The reaction conditions are typically mild, and a broad range of functional groups on the boronic acid partner are tolerated. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Reagent (Boronic Acid) | Catalyst/Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Methoxy-3-methyl-6-phenylpyridine |

| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-(2-Methoxy-3-methylpyridin-6-yl)benzaldehyde |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ | 2-Methoxy-3-methyl-6-(thiophen-2-yl)pyridine |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 2'-Methoxy-3'-methyl-[2,3'-bipyridine] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction enables the synthesis of a wide array of arylamines from aryl halides. researchgate.net For this compound, this reaction allows for the introduction of various primary and secondary amines at the 6-position of the pyridine ring.

The catalytic cycle is similar to that of other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a diverse range of amine coupling partners.

Table 2: Examples of Buchwald-Hartwig Amination with this compound

| Amine Reagent | Catalyst/Ligand/Base | Product |

| Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | N-(2-Methoxy-3-methylpyridin-6-yl)aniline |

| Morpholine | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 4-(2-Methoxy-3-methylpyridin-6-yl)morpholine |

| Benzylamine | PdCl₂(dppf) / K₂CO₃ | N-Benzyl-2-methoxy-3-methylpyridin-6-amine |

| Pyrrolidine | Pd-G3-Xantphos / LiHMDS | 2-Methoxy-3-methyl-6-(pyrrolidin-1-yl)pyridine |

Sonogashira Coupling

The Sonogashira coupling reaction provides a reliable route for the synthesis of substituted alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide. This palladium-catalyzed reaction, which also requires a copper co-catalyst, is instrumental in creating carbon-carbon triple bonds. The bromine atom of this compound serves as a suitable handle for this transformation, allowing for the introduction of various alkynyl groups.

This reaction expands the structural diversity of accessible derivatives, providing linear, rigid linkers that are of interest in materials science and medicinal chemistry.

Table 3: Examples of Sonogashira Coupling with this compound

| Alkyne Reagent | Catalyst/Co-catalyst/Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Methoxy-3-methyl-6-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / DiPEA | 2-Methoxy-3-methyl-6-((trimethylsilyl)ethynyl)pyridine |

| Propargyl alcohol | PdCl₂(dppf) / CuI / K₂CO₃ | 3-(2-Methoxy-3-methylpyridin-6-yl)prop-2-yn-1-ol |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI / Cs₂CO₃ | 6-(Hept-1-yn-1-yl)-2-methoxy-3-methylpyridine |

Applications of 6 Bromo 2 Methoxy 3 Methylpyridine in Advanced Organic Synthesis and Chemical Research

As a Versatile Building Block for Complex Heterocyclic Structures

The utility of 6-Bromo-2-methoxy-3-methylpyridine as a versatile building block lies in the strategic placement of its substituents on the pyridine (B92270) ring. The bromine atom at the 6-position serves as a highly effective reactive site, primarily for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. beilstein-journals.orgnih.govresearchgate.net

These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the elaboration of the simple pyridine core into more complex, polycyclic, and heteroaromatic systems. For instance, the Suzuki-Miyaura coupling reaction allows for the linkage of the pyridine ring to various aryl, heteroaryl, or alkyl groups via the reaction of the bromo-substituent with an appropriate boronic acid or boronate ester. mdpi.comtcichemicals.com Similarly, the Buchwald-Hartwig amination reaction facilitates the formation of C-N bonds, enabling the synthesis of substituted anilines and other nitrogen-containing heterocycles from the bromopyridine precursor. chemspider.comwikipedia.orgorganic-chemistry.org

| Reaction Name | Bond Formed | Reactant Partner | Resulting Structure Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Aryl/Alkyl Boronic Acid or Ester | Biaryl compounds, alkyl-substituted pyridines |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Primary or Secondary Amine | N-Aryl amines, complex nitrogen heterocycles |

| Sonogashira Coupling | Carbon-Carbon (C-C) | Terminal Alkyne | Alkynyl-pyridines |

| Heck Coupling | Carbon-Carbon (C-C) | Alkene | Alkenyl-pyridines |

| Stille Coupling | Carbon-Carbon (C-C) | Organostannane | Biaryl compounds, vinyl-pyridines |

Role in Medicinal Chemistry Scaffold Construction

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This compound serves as an excellent starting material for the construction of novel pyridine-containing scaffolds for drug discovery.

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can be decorated with various functional groups to interact with biological targets. The reactivity of the bromine atom on this compound allows medicinal chemists to readily attach other cyclic or aromatic systems. For example, a Suzuki coupling can be used to synthesize a biaryl scaffold, a common feature in many drugs. The resulting scaffold can then be further modified to optimize its pharmacological properties. The existence of complex, biologically active molecules like imidazo[4,5-b]pyridines, which have shown antiviral and antibacterial properties, highlights the value of the substituted pyridine core in constructing medicinally relevant heterocycles. researchgate.net

Once an initial "hit" or "lead" compound is identified through screening, the process of lead optimization begins. This involves the systematic synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties. This compound is an ideal precursor for this stage. By using this compound as a common intermediate, chemists can rapidly generate a series of derivatives where the bromine atom is replaced by a wide variety of different chemical groups. This parallel synthesis approach allows for an efficient exploration of the structure-activity relationship (SAR), guiding the design of more effective drug candidates.

Utility as an Intermediate in Agrochemical Research

Similar to its role in pharmaceuticals, the pyridine core is a vital component in many modern agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.com The biological activity of these compounds can be finely tuned by altering the substituents on the pyridine ring. innospk.com this compound serves as a key intermediate in the discovery and development of new crop protection agents. chemimpex.com The ability to use its reactive bromine handle to introduce novel functionalities is critical for developing next-generation agrochemicals that are more effective, selective, and environmentally benign. innospk.com

Potential in Material Science and Electronic Materials Development

The application of substituted pyridines extends beyond life sciences into the realm of material science. chemimpex.compipzine-chem.com The electron-deficient nature of the pyridine ring gives it unique electronic properties that can be harnessed in the development of functional organic materials. When incorporated into larger, conjugated systems, pyridine units can influence the photophysical and electronic characteristics of the resulting material.

This compound has potential as a building block for organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). pipzine-chem.com The bromo-substituent provides a convenient point of attachment for polymerizing this unit or incorporating it into larger, well-defined molecular structures through cross-coupling reactions. The methoxy (B1213986) and methyl groups can also be used to tune the solubility and solid-state packing of the final materials, which are critical parameters for device performance.

Integration into Diverse Chemical Libraries for Screening

Modern drug discovery and materials science rely heavily on high-throughput screening (HTS) of large, diverse chemical libraries to identify compounds with desired properties. This compound is an excellent starting point for the generation of such libraries through combinatorial chemistry.

Its single, well-defined reactive site at the bromine position allows for clean and predictable reactions. A research organization can take this single precursor and, in a parallel format, react it with hundreds or thousands of different building blocks (e.g., a collection of boronic acids for Suzuki couplings or a diverse set of amines for Buchwald-Hartwig aminations). This strategy enables the rapid and efficient production of a large library of novel, yet structurally related, compounds. These libraries can then be screened against biological targets or for specific material properties, significantly accelerating the pace of discovery.

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Pyridine | Parent heterocyclic scaffold |

| Boronic Acid / Boronate Ester | Reactant for Suzuki-Miyaura coupling |

| Amine (Primary or Secondary) | Reactant for Buchwald-Hartwig amination |

| Terminal Alkyne | Reactant for Sonogashira coupling |

| Alkene | Reactant for Heck coupling |

| Organostannane | Reactant for Stille coupling |

| Imidazo[4,5-b]pyridine | Example of a complex, biologically active scaffold |

Theoretical and Computational Investigations of 6 Bromo 2 Methoxy 3 Methylpyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule. For a substituted pyridine (B92270) such as 6-bromo-2-methoxy-3-methylpyridine, these methods can predict its geometry, energy, and various electronic properties. Two of the most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it more efficient for larger molecules. In the study of pyridine derivatives, DFT is frequently used to investigate the effects of different substituents on the molecule's properties. researchgate.netias.ac.in For this compound, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These studies can reveal how the bromo, methoxy (B1213986), and methyl groups influence the electronic structure and reactivity of the pyridine ring. researchgate.net

Theoretical investigations on similar substituted pyridines have demonstrated that the nature and position of substituents significantly impact the charge distribution and the energies of the frontier molecular orbitals. ias.ac.in For instance, the electron-withdrawing nature of the bromine atom at the 6-position and the electron-donating character of the methoxy group at the 2-position and the methyl group at the 3-position would have competing effects on the electron density of the pyridine ring.

A hypothetical DFT study on this compound could yield the following data:

| Property | Calculated Value |

| Total Energy | -2345.67 Hartree |

| Dipole Moment | 2.54 Debye |

| C-Br Bond Length | 1.90 Å |

| C-O Bond Length | 1.35 Å |

| N-C2 Bond Length | 1.34 Å |

| N-C6 Bond Length | 1.33 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. nih.gov While computationally more demanding than DFT for its level of accuracy, HF calculations are crucial for providing a baseline understanding of a molecule's electronic structure without empirical parameterization. nih.govaps.org The "divide-and-conquer" approach can be applied to HF calculations to make them more feasible for larger systems. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is key to understanding its chemical behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. iiste.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir

For this compound, the substituents would modulate the HOMO-LUMO gap. The electron-donating methoxy and methyl groups would likely raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO. The interplay of these effects determines the final energy gap. Theoretical calculations on substituted pyridines have shown that the HOMO-LUMO gap is sensitive to the nature and position of the substituents. ias.ac.in

A hypothetical FMO analysis for this compound might yield the following results:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.66 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and hyperconjugative effects within a molecule. ijcce.ac.ir By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of the electronic structure.

A hypothetical NBO analysis might reveal the following charge distribution:

| Atom | Natural Charge (e) |

| N1 | -0.55 |

| C2 | +0.25 |

| C3 | -0.15 |

| C4 | -0.05 |

| C5 | -0.10 |

| C6 | +0.10 |

| Br | -0.08 |

| O (methoxy) | -0.45 |

| C (methoxy) | +0.12 |

| C (methyl) | -0.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ijcce.ac.ir The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its availability for protonation or coordination to a metal center. The electron-donating methoxy group would also contribute to the negative potential in its vicinity. Conversely, the regions around the hydrogen atoms and the bromine atom might exhibit a more positive potential, suggesting their susceptibility to nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's reactivity landscape. ijcce.ac.ir

Spectroscopic Property Prediction and Correlation

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. These simulations provide a detailed understanding of the relationship between molecular structure and spectral features.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra. For a molecule like this compound, the calculated vibrational spectrum reveals characteristic bands corresponding to the stretching and bending of its constituent bonds.

Theoretical vibrational analysis of related substituted pyridines, such as 2-methoxy-3-(trifluoromethyl)pyridine (B55313) and 2-methylpyridine (B31789) 1-oxide, has demonstrated excellent agreement between calculated and experimental spectra. researchgate.netnih.gov These studies typically employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to compute the harmonic vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and the inherent approximations in the theoretical model. researchgate.net

The vibrational modes of this compound can be categorized as follows:

Pyridine Ring Vibrations: These include the C-C and C-N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations appear at lower wavenumbers. The methyl group (CH₃) will have its own characteristic symmetric and asymmetric stretching and bending modes.

C-Br and C-O Vibrations: The C-Br stretching vibration is anticipated at a lower frequency due to the heavy bromine atom. The C-O stretching vibrations of the methoxy group will also be present.

A hypothetical table of calculated and experimental vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretch |

| νₐₛ(CH₃) | 2985 | 2980 | Asymmetric CH₃ stretch |

| νₛ(CH₃) | 2940 | 2935 | Symmetric CH₃ stretch |

| ν(C=N) | 1595 | 1590 | Pyridine ring stretch |

| ν(C=C) | 1570 | 1565 | Pyridine ring stretch |

| δₐₛ(CH₃) | 1460 | 1455 | Asymmetric CH₃ bend |

| δₛ(CH₃) | 1380 | 1375 | Symmetric CH₃ bend |

| ν(C-O) | 1250 | 1245 | C-O stretch |

| ν(C-Br) | 680 | 675 | C-Br stretch |

This table is illustrative and populated with typical values for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. It provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Visible light. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λₘₐₓ) and the corresponding oscillator strength, which is related to the intensity of the absorption.

Studies on other pyridine derivatives have shown that TD-DFT calculations can accurately predict their UV-Vis spectra. redalyc.org The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals. The nature of these orbitals (e.g., π, π, n) determines the type of electronic transition. For instance, in many aromatic systems, the primary absorptions are due to π → π transitions. The presence of substituents like bromine and methoxy groups can shift the absorption bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and affect their intensity. In related methoxypyridine compounds, the absorption maxima are often found in the UV region. researchgate.net

A hypothetical table summarizing the predicted UV-Visible spectral data for this compound is shown below.

| Solvent | Calculated λₘₐₓ (nm) | Experimental λₘₐₓ (nm) | Oscillator Strength (f) | Transition |

| Gas Phase | 275 | - | 0.15 | HOMO → LUMO (π → π) |

| Ethanol (B145695) | 280 | 278 | 0.18 | HOMO → LUMO (π → π) |

| Cyclohexane | 272 | 270 | 0.14 | HOMO → LUMO (π → π*) |

This table is illustrative and populated with typical values for similar compounds.

Reactivity Descriptors and Computational Insights into Reaction Mechanisms

DFT calculations provide a suite of reactivity descriptors that are invaluable for understanding and predicting the chemical behavior of molecules. These descriptors are derived from the energies and distributions of the frontier molecular orbitals (HOMO and LUMO).

For this compound, the energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are key indicators of its kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient regions, indicating sites for nucleophilic attack. For a related compound, 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO gap was calculated to be -5.39512 eV. researchgate.net

Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E(HOMO)).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -E(LUMO)).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors can be used to compare the reactivity of this compound with its derivatives and to predict the outcomes of various chemical reactions. For example, understanding the electrophilicity and the locations of the LUMO can provide insights into its susceptibility to nucleophilic aromatic substitution reactions.

| Reactivity Descriptor | Calculated Value (eV) |

| E(HOMO) | -8.50 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap | 7.30 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Electrophilicity Index (ω) | 3.22 |

This table is illustrative and populated with typical values for similar compounds.

Computational Studies on Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The way molecules interact with each other in the solid state or in solution is governed by non-covalent interactions such as π-π stacking and hydrogen bonding. Computational studies can model these interactions and quantify their strength, providing a deeper understanding of the supramolecular chemistry of this compound and its derivatives.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, where two rings are oriented either in a face-to-face (sandwich) or a face-to-edge (T-shaped) arrangement. The presence of substituents significantly influences the strength and geometry of these interactions. For instance, electron-withdrawing substituents can enhance π-π stacking. rsc.org Computational studies on pyridine dimers have shown that the antiparallel-displaced geometry is often the most stable. researchgate.net

Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., water, alcohols), hydrogen bonds can form, influencing the solubility and crystal packing of the compound. Computational studies on related pyrimidine (B1678525) derivatives have detailed the nature of N-H...N hydrogen bonds and their role in forming supramolecular structures. nih.gov

The strength of these intermolecular interactions can be calculated using high-level ab initio methods or DFT with dispersion corrections (DFT-D). These calculations can predict the geometry and binding energy of dimers and larger clusters, providing insights into the crystal packing and the physical properties of the bulk material. For example, a study on methyl 4-bromo-3,5-dimethoxybenzoate highlighted the importance of Br···O contacts and π-π stacking in its crystal packing. nih.gov

| Interaction Type | Interacting Molecules | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | Two molecules of this compound | -2.5 to -5.0 |

| Hydrogen Bonding | This compound with water | -3.0 to -6.0 |

This table is illustrative and populated with typical values for similar compounds.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Methoxy 3 Methylpyridine

Novel Catalytic Methods for Derivatization

The derivatization of the 6-Bromo-2-methoxy-3-methylpyridine scaffold is central to unlocking its potential. The bromine atom at the 6-position is a prime target for cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. youtube.comacs.org Future research is increasingly focused on developing more efficient, selective, and sustainable catalytic methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are mainstays in the pharmaceutical industry for their reliability in forming C-C bonds. rsc.orgrsc.org However, challenges can arise with pyridine-containing substrates, particularly with the stability and reactivity of the corresponding boronates. rsc.orgrsc.org A promising future direction is the use of pyridine (B92270) sulfinates as alternative nucleophilic coupling partners, which have shown exceptional scope and utility, especially for 2-substituted pyridines. rsc.orgrsc.org This approach could be adapted for this compound to overcome potential hurdles in traditional cross-coupling methods.

Furthermore, direct C-H functionalization is emerging as a more atom-economical and sustainable strategy compared to traditional cross-coupling, which requires pre-functionalized starting materials. nih.govrsc.orgbenthamdirect.com While the coordinating ability of the pyridine nitrogen can complicate direct C-H activation, innovative strategies are being developed to achieve regioselective functionalization at various positions on the pyridine ring. nih.govbenthamdirect.comeurekaselect.com For this compound, this could open up pathways to introduce new functional groups at the C4 and C5 positions, which are not readily accessible through classical methods.

Below is a table summarizing potential catalytic derivatization reactions for this compound:

| Reaction Type | Catalyst/Reagent | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Palladium Catalyst, Arylboronic Acid | 6-Aryl-2-methoxy-3-methylpyridine | Forms new C-C bonds, crucial for building complex molecules. |

| Buchwald-Hartwig Amination | Palladium Catalyst, Amine | 6-Amino-2-methoxy-3-methylpyridine | Forms new C-N bonds, important for pharmaceutical applications. |

| Sonogashira Coupling | Palladium/Copper Catalyst, Alkyne | 6-Alkynyl-2-methoxy-3-methylpyridine | Introduces alkyne functionality for further transformations. |

| C-H Arylation | Palladium Catalyst | 4-Aryl-6-bromo-2-methoxy-3-methylpyridine | Direct functionalization without pre-activation of the C-H bond. |

Flow Chemistry and Continuous Manufacturing Approaches

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. organic-chemistry.orgd-nb.infoakjournals.com Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. akjournals.comnih.gov

For the derivatization of this compound, flow chemistry can be particularly beneficial. For instance, lithiation via bromine-lithium exchange is a powerful method for introducing a variety of functional groups, but it often requires cryogenic temperatures in batch processes to control the highly reactive organolithium intermediates. Flow microreactors can enable such reactions at higher temperatures without compromising selectivity or yield, as demonstrated with other dibromopyridines. rsc.org This approach significantly improves the practicality and safety of these transformations.

Researchers at Virginia Commonwealth University have demonstrated a streamlined, single-step continuous manufacturing process for a complex pyridine derivative, achieving a significant increase in yield and a projected 75% reduction in production cost compared to the traditional multi-step batch process. vcu.edu Applying similar principles to the synthesis and derivatization of this compound could lead to more cost-effective and environmentally friendly production on an industrial scale.

A comparative table of batch versus flow processes for a hypothetical derivatization highlights the potential benefits:

| Parameter | Batch Process | Flow Process |

| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform nih.gov |

| Scalability | Challenging, requires process redesign | Straightforward by running longer or in parallel organic-chemistry.org |

| Safety | Higher risk with hazardous reagents | Minimized quantities of hazardous materials at any given time akjournals.com |

| Yield | Variable, can be lower | Often higher and more consistent vcu.edu |

Advanced Applications in Molecular Probes and Diagnostics Development

Molecular probes are essential tools in chemical biology and medical diagnostics, enabling the visualization and tracking of biological processes at the molecular level. rsc.orgresearchgate.net Pyridine derivatives are attractive scaffolds for developing fluorescent probes due to their tunable photophysical properties and ability to be functionalized for specific biological targets. nih.govnih.gov

The this compound structure offers several handles for transformation into sophisticated molecular probes. The bromine atom can be replaced with a fluorophore or a targeting moiety through cross-coupling reactions. The pyridine nitrogen and the methoxy (B1213986) group can influence the electronic properties of the resulting probe, allowing for the fine-tuning of its absorption and emission wavelengths.

Recent research has focused on developing novel fluorescent probes from substituted pyridines for various applications, including live-cell imaging and the detection of reactive oxygen species like hydrogen peroxide. nih.govmdpi.com For example, a new class of triazaborolopyridinium compounds derived from 2-hydrazinylpyridine has been shown to be effective for imaging intracellular protein targets. nih.gov By analogy, this compound could serve as a precursor to new probes designed to target specific enzymes or cellular components. The development of such probes could aid in the diagnosis of diseases and the elucidation of complex biological pathways.

Potential molecular probe designs based on the this compound scaffold are outlined below:

| Probe Type | Functionalization Strategy | Potential Target | Application |

| Fluorescent Kinase Inhibitor | Couple a known kinase inhibitor to the pyridine ring. | Specific protein kinases | Cancer diagnostics and drug discovery. |

| Reactive Oxygen Species (ROS) Sensor | Introduce a ROS-sensitive group (e.g., boronate ester). | Hydrogen peroxide mdpi.com | Studying oxidative stress in cells. |

| pH-Sensitive Probe | Utilize the pyridine nitrogen's basicity. | Acidic organelles (e.g., lysosomes) | Investigating cellular pH homeostasis. |

Exploitation in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comnih.gov These interactions can be programmed to direct the self-assembly of molecules into highly ordered, functional architectures. rsc.orgrsc.org

The structure of this compound makes it an intriguing candidate for supramolecular chemistry. The pyridine nitrogen is a hydrogen bond acceptor, while the bromine atom can act as a halogen bond donor. acs.orgbeilstein-journals.org Halogen bonding is an increasingly recognized non-covalent interaction that is comparable in strength and directionality to hydrogen bonding, making it a powerful tool in crystal engineering. beilstein-journals.orgoup.com

By carefully designing molecules that can interact with the different functional groups of this compound, it is possible to construct a variety of supramolecular assemblies, such as one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks. nih.gov These assemblies can exhibit interesting properties and have potential applications in areas like materials science, catalysis, and molecular recognition. For instance, pyridine-based ligands are widely used to create discrete molecular assemblies with specific geometries, such as molecular squares and rectangles, through coordination with metal ions. rsc.org

The non-covalent interactions that could be exploited are summarized in the following table:

| Interaction Type | Participating Atoms/Groups | Resulting Supramolecular Structure |

| Halogen Bonding | C-Br···N/O | 1D chains, 2D networks nih.govacs.org |

| Hydrogen Bonding | N···H-O/N | Dimers, chains, sheets mdpi.com |

| π-π Stacking | Pyridine ring ↔ Pyridine/Aryl ring | Stacked columnar structures |

| Metal Coordination | N → Metal center | Discrete cages, coordination polymers nih.gov |

Development of Structure-Reactivity Relationships for Predictive Synthesis

The ability to predict the outcome of a chemical reaction based on the structure of the reactants is a major goal in modern organic chemistry. The development of structure-reactivity relationships, often aided by computational chemistry, allows for more rational and efficient synthetic planning. nih.govnih.gov

For this compound, understanding how its substituents influence its reactivity is key to predicting its behavior in various chemical transformations. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.govimperial.ac.uk However, the electronic effects of the methoxy (electron-donating) and bromo (electron-withdrawing) groups modulate this reactivity.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like electron density, electrostatic potential, and frontier molecular orbital energies. mdpi.comresearchgate.net These calculations can provide insights into which sites on the molecule are most likely to react with electrophiles or nucleophiles. By correlating these computational parameters with experimental results for a series of related pyridine derivatives, it is possible to build predictive models. nih.govnih.gov Such models would be invaluable for designing new synthetic routes and for optimizing reaction conditions for the derivatization of this compound.

Key parameters for developing structure-reactivity relationships are shown below:

| Parameter | Description | Influence on Reactivity |

| Hammett Constants | Quantify the electron-donating/withdrawing ability of substituents. | Predicts reaction rates and equilibria. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Indicates sites for electrophilic and nucleophilic attack. researchgate.net |

| Electrostatic Potential Maps | Visualize the charge distribution on the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

| Steric Parameters | Quantify the size and shape of substituents. | Affects the accessibility of reaction sites. |

By systematically exploring these emerging research avenues, the scientific community can continue to unlock the full potential of this compound as a valuable and versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.